molecular formula C20H18O7 B3026609 3-(1,3-Benzodioxol-5-ylmethyl)-7-hydroxy-5-methoxy-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde CAS No. 1027912-99-7

3-(1,3-Benzodioxol-5-ylmethyl)-7-hydroxy-5-methoxy-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde

Cat. No. B3026609
CAS RN: 1027912-99-7
M. Wt: 370.4 g/mol
InChI Key: QPCIWGFEBZQOQN-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule. It contains a benzodioxole group, which is a common motif in organic chemistry and is found in various natural products and pharmaceuticals .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of related compounds involves organic syntheses techniques, utilizing advanced instrumental methods for characterization, such as melting points, IR spectra, 1H-NMR, and 13C-NMR spectra. These methods aid in understanding the chemical structure and properties of these compounds, which is crucial for their application in various scientific fields (Behrami & Dobroshi, 2019).
  • Studies on the structural revision of natural product derivatives have led to the synthesis of new compounds with potential biological activities. Such research contributes to the development of novel therapeutic agents based on natural product scaffolding (Noviany et al., 2020).

Biological Activities

  • Research on synthesized derivatives of related compounds has shown promising antibacterial activity against various bacterial strains, suggesting potential applications in developing new antibacterial agents. The antibacterial activity is evaluated using standard protocols against common pathogens such as Staphylococcus aureus, E. coli, and Bacillus cereus (Behrami & Dobroshi, 2019).
  • Some derivatives have demonstrated moderate antibacterial activity against plant pathogens and respectable cytotoxicity against cancer cell lines, indicating their potential in agricultural and cancer therapeutic applications (Noviany et al., 2020).
  • The eco-friendly synthesis of compounds based on benzofuran and chromone moieties, and their evaluation for anticancer activity against human cancer cell lines, highlight the potential of these compounds in medicinal chemistry and oncology research (Abdel-Aziem et al., 2020).

Advanced Materials and Chemical Sensors

  • The luminescence and ionochromic properties of certain derivatives have been explored for potential applications in material science, particularly in developing new luminescent materials and chemical sensors. These compounds can form colored complexes with various metal cations and anions, leading to changes in their absorption and fluorescence properties, which can be utilized in sensor technology (Nikolaeva et al., 2020).

properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxy-5-methoxy-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O7/c1-10-17(22)13(7-21)20-16(19(10)24-2)18(23)12(8-25-20)5-11-3-4-14-15(6-11)27-9-26-14/h3-4,6-7,12,22H,5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCIWGFEBZQOQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=C1OC)C(=O)C(CO2)CC3=CC4=C(C=C3)OCO4)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ophiopogonanone D

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,3-Benzodioxol-5-ylmethyl)-7-hydroxy-5-methoxy-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde
Reactant of Route 2
3-(1,3-Benzodioxol-5-ylmethyl)-7-hydroxy-5-methoxy-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde
Reactant of Route 3
Reactant of Route 3
3-(1,3-Benzodioxol-5-ylmethyl)-7-hydroxy-5-methoxy-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde
Reactant of Route 4
3-(1,3-Benzodioxol-5-ylmethyl)-7-hydroxy-5-methoxy-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde
Reactant of Route 5
3-(1,3-Benzodioxol-5-ylmethyl)-7-hydroxy-5-methoxy-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde
Reactant of Route 6
3-(1,3-Benzodioxol-5-ylmethyl)-7-hydroxy-5-methoxy-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde

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